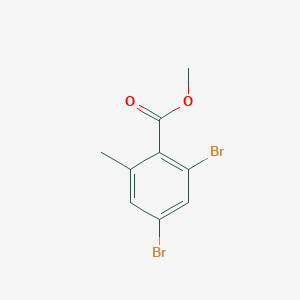![molecular formula C7H6N2 B13699388 Pyrrolo[1,2-b]pyridazine CAS No. 274-55-5](/img/structure/B13699388.png)
Pyrrolo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is known for its aromaticity and the presence of two nitrogen atoms within its structure, which contributes to its unique chemical properties and reactivity. This compound has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries .
準備方法
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine can be synthesized through several methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate.
Condensation Reactions: Another approach involves the condensation of pyridazine derivatives with pyrrole derivatives under specific conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: Pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce dihydrothis compound derivatives .
科学的研究の応用
Pyrrolo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Due to its fluorescent properties, this compound is used in the development of sensors, lasers, and organic light-emitting diode (OLED) screens.
Biological Research: It is used in studies related to cell signaling, gene expression, and protein interactions.
作用機序
The mechanism of action of pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinases (JAKs) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Pyrrolo[1,2-b]cinnoline: This compound shares a similar fused ring structure but with different substituents and properties.
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: Pyrrolo[1,2-b]pyridazine stands out due to its unique combination of pyrrole and pyridazine rings, which imparts specific chemical reactivity and biological activity.
特性
CAS番号 |
274-55-5 |
|---|---|
分子式 |
C7H6N2 |
分子量 |
118.14 g/mol |
IUPAC名 |
pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-2-6-9(7)8-5-1/h1-6H |
InChIキー |
NISJKLIMPQPAQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC=CN2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


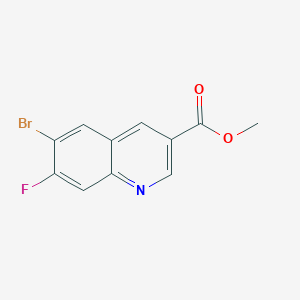
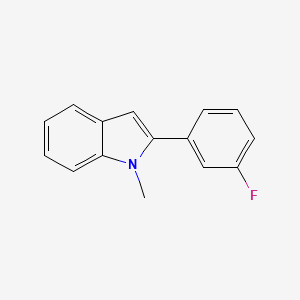
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
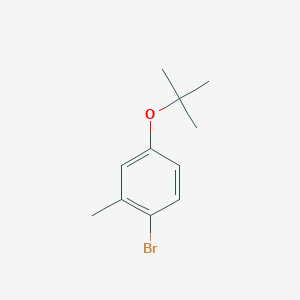
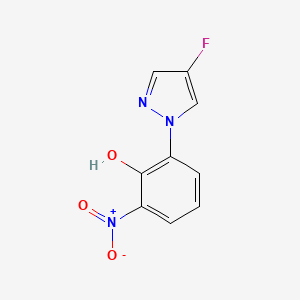

![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
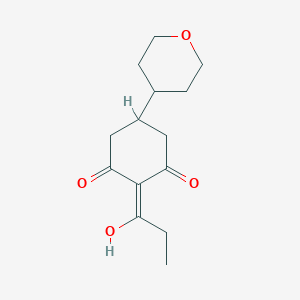
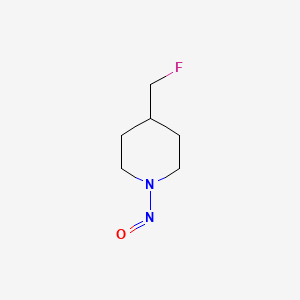
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
